molecular formula C48H88O17P2Zr B570927 Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny CAS No. 121543-39-3

Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny

Cat. No. B570927
M. Wt: 1090.387
InChI Key: PVUSNVDLKLEHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny is a useful research compound. Its molecular formula is C48H88O17P2Zr and its molecular weight is 1090.387. The purity is usually 95%.
BenchChem offers high-quality Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121543-39-3

Product Name

Zirconium, P,P-bis2,2-bis(2-propenyloxy)methylbutyl diphosphato(2-)-.kappa.O,.kappa.Obis2-(2-propeny

Molecular Formula

C48H88O17P2Zr

Molecular Weight

1090.387

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol;[2,2-bis(prop-2-enoxymethyl)butoxy-hydroxyphosphoryl] 2,2-bis(prop-2-enoxymethyl)butyl hydrogen phosphate;zirconium

InChI

InChI=1S/C24H44O11P2.2C12H22O3.Zr/c1-7-13-29-17-23(11-5,18-30-14-8-2)21-33-36(25,26)35-37(27,28)34-22-24(12-6,19-31-15-9-3)20-32-16-10-4;2*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h7-10H,1-4,11-22H2,5-6H3,(H,25,26)(H,27,28);2*4-5,13H,1-2,6-11H2,3H3;

InChI Key

PVUSNVDLKLEHIO-UHFFFAOYSA-N

SMILES

CCC(CO)(COCC=C)COCC=C.CCC(CO)(COCC=C)COCC=C.CCC(COCC=C)(COCC=C)COP(=O)(O)OP(=O)(O)OCC(CC)(COCC=C)COCC=C.[Zr]

Origin of Product

United States

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